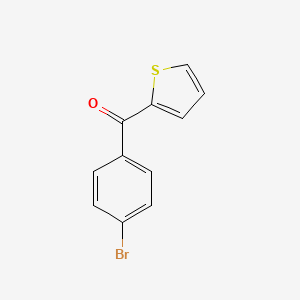

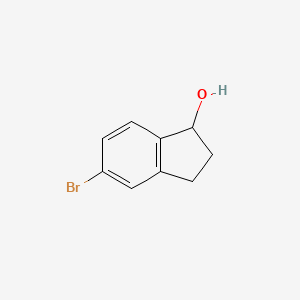

(4-Bromophenyl)(thiophen-2-yl)methanone

Übersicht

Beschreibung

4-Bromophenyl)(thiophen-2-yl)methanone, also known as 4-BPThM, is an important organic compound that has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry. 4-BPThM has a wide range of applications, including its use as a synthetic intermediate in drug synthesis, as a reagent in chemical reactions, and as a research tool in biological studies. The aim of

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel Synthesis and Spectral Characterization : Shahana and Yardily (2020) have synthesized novel compounds related to "(4-Bromophenyl)(thiophen-2-yl)methanone" and characterized them through spectral methods. Their work includes density functional theory (DFT) calculations and molecular docking studies, indicating potential antibacterial activity (M. Shahana & A. Yardily, 2020).

Antimicrobial and Antiviral Properties

- Antimicrobial Evaluation : Reddy and Reddy (2016) prepared derivatives by Suzuki cross-coupling from "(4-bromophenyl)(3-methylbenzofuran-2-yl)methanone" and evaluated their antibacterial and antifungal activities, demonstrating the compound's potential in combating microbial infections (B. Reddy & V. P. Reddy, 2016).

Material Science and Electronics

- Electrochemical and Electrochromic Properties : Hu et al. (2013) synthesized two novel polymers containing carbazole and phenyl-methanone units, demonstrating their electrochromic properties which could be applicable in electronic devices (Bin Hu et al., 2013).

Structural Studies

- Crystal Structure Analysis : Nagaraju et al. (2018) reported on the crystal structure of a related compound, highlighting its significance in understanding the structural basis of its biological activities and material properties (S. Nagaraju et al., 2018).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P302+P352) .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUPBKRQEURUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547664 | |

| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4160-65-0 | |

| Record name | (4-Bromophenyl)(thiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

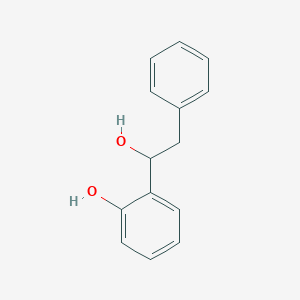

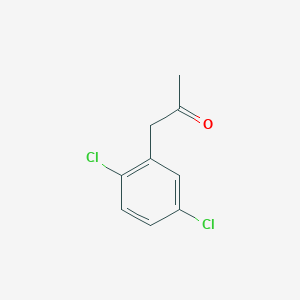

![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)